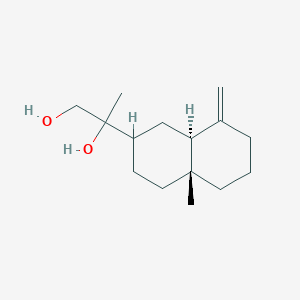
4(15)-Selinene-11,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(15)-Selinene-11,12-diol is a sesquiterpenoid compound derived from the sesquiterpene hydrocarbon selinene Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(15)-Selinene-11,12-diol typically involves the oxidation of selinene. One common method is the use of oxidizing agents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation of the double bond in selinene, resulting in the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve the extraction of selinene from natural sources, such as essential oils of certain plants, followed by chemical modification. The scalability of this process depends on the availability of selinene and the efficiency of the oxidation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4(15)-Selinene-11,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selinene ketones or acids, while reduction can produce selinene alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies of sesquiterpenoid chemistry.
Biology: The compound exhibits biological activities that make it a subject of interest in pharmacological research.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the formulation of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4(15)-Selinene-11,12-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions and leading to various biological effects.
Comparación Con Compuestos Similares
4(15)-Selinene: The parent hydrocarbon from which 4(15)-Selinene-11,12-diol is derived.
Selina-4(15),7(11)-diene: Another sesquiterpenoid with a similar structure but different functional groups.
Selina-4(15),11-diene-8-one: A ketone derivative of selinene.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups, which impart distinct chemical and biological properties. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and biological interactions compared to its parent hydrocarbon and other similar compounds.
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-[(4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11-5-4-7-14(2)8-6-12(9-13(11)14)15(3,17)10-16/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13-,14+,15?/m0/s1 |
Clave InChI |
FUUSVPZQXDAJBK-RAFNIBEQSA-N |
SMILES isomérico |
C[C@]12CCCC(=C)[C@@H]1CC(CC2)C(C)(CO)O |
SMILES canónico |
CC12CCCC(=C)C1CC(CC2)C(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
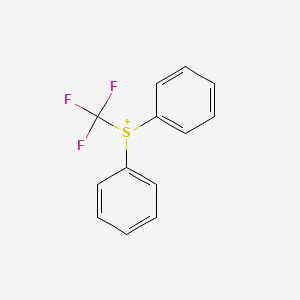

![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
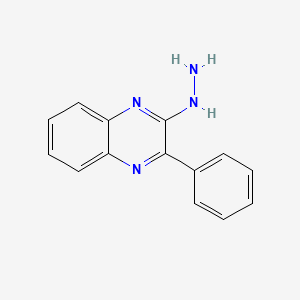
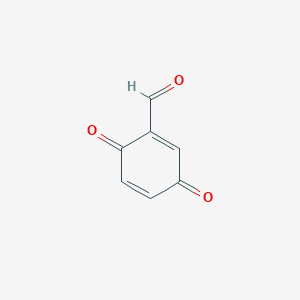
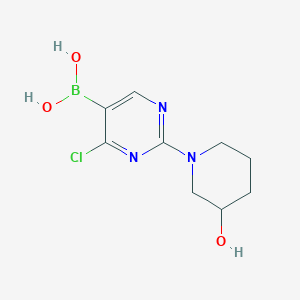
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14085820.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085826.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085831.png)
![1-(2-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085832.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085839.png)
![N-[(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B14085842.png)
